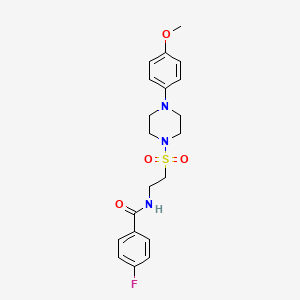

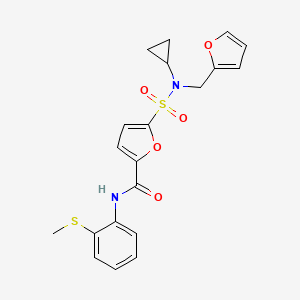

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a serotonin receptor 5-HT 1A ligand . It has been produced by a simplified method of Le Bars et al . The compound is also known as para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), a piperazine derivative with stimulant effects .

Synthesis Analysis

The synthesis of this compound involves a fluorination reaction . Traditional oil bath heating was compared to microwave heating in the production process . The crude reaction mixture consisted of the compound and 2–4 radioactive by-products .Molecular Structure Analysis

In LC- (ESI)-MS analysis of the compound, the labelled product was identified with m/z ratio of 435 ([M + H +]) . The other HPLC fractions were measured to have following m/z ratios: (1) 327; 349; (675) (2) 402; 407/408; (791) and (3) 436 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve various radioanalytical methods . These methods include radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 434.51 . More detailed physical and chemical properties could not be found in the available sources.科学的研究の応用

Radiolabeling for PET Imaging

This compound is utilized in the production of p-[18F]MPPF , a radiolabeled ligand for positron emission tomography (PET) imaging . It targets the serotonin receptor 5-HT1A, which is significant in various neurological disorders. The compound’s fluorine-18 isotope serves as a radioactive tracer, allowing for the visualization of serotonin receptor distribution and density in the brain.

Neurological Research

Due to its affinity for the serotonin receptor, this compound is instrumental in neurological research, particularly in the study of mood disorders, anxiety, and neurodegenerative diseases . It helps in understanding the role of serotonin in these conditions and can be used to monitor the efficacy of therapeutic interventions.

Oncological Diagnostics

As a derivative of MPPF, this compound may be used in developing diagnostic agents for cancer. MPPF derivatives have been explored as potential imaging agents for tumor detection and research into tumor biology .

Pharmacokinetics and Metabolism Studies

The compound’s labeled form can be employed to study pharmacokinetics and metabolism in preclinical and clinical settings . By tracking the distribution and breakdown of the compound, researchers can gain insights into its bioavailability and the body’s metabolic pathways.

Drug Development

The structural features of this compound, such as the piperazine ring and the methoxyphenyl group, are common in pharmacologically active molecules. This makes it a valuable scaffold for the development of new therapeutic drugs with potential applications across various medical fields .

Chemical Synthesis and Modification

In synthetic chemistry, this compound can be used as a starting material or intermediate for the synthesis of more complex molecules. Its diverse reactivity allows for modifications that can lead to the discovery of novel compounds with unique biological activities.

作用機序

Target of Action

The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood regulation, anxiety, and learning.

Mode of Action

The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of the natural ligand, serotonin. The binding of the compound to the receptor possibly occurs between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Result of Action

The activation of the 5-HT1A receptor by the compound can lead to various physiological effects. Given its role as a full agonist, the compound may display positive cooperativity, enhancing the receptor’s response to serotonin . It has been noted to have anxiolytic effects following central administration in vivo , suggesting potential applications in the treatment of anxiety disorders.

特性

IUPAC Name |

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCTJSIPSAHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2942055.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)

![(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone](/img/structure/B2942062.png)

![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2942065.png)

amine](/img/structure/B2942067.png)

![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)

![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2942077.png)